molecular formula C21H17N3O B2602415 N-(2,5-dimethylphenyl)phenazine-1-carboxamide CAS No. 946322-17-4

N-(2,5-dimethylphenyl)phenazine-1-carboxamide

Cat. No.: B2602415
CAS No.: 946322-17-4
M. Wt: 327.387
InChI Key: DIFPDPBCJNFVAA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)phenazine-1-carboxamide is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Mechanism of Action

Target of Action

N-(2,5-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that has been found to have strong antagonistic effects on fungal phytopathogens . The primary targets of this compound are certain key proteins in the fungal pathogen Rhizoctonia solani. These include NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase .

Mode of Action

This compound interacts with its targets by binding to these proteins, thereby inhibiting their normal function . This interaction leads to a series of changes in the pathogen, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most prominently enriched metabolic pathways include ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . The compound’s action leads to downregulation of functions related to cellular structures, cell membrane functions, cellular nutrition, vacuole-mitochondrion membrane contact site, ATPase activity, pH, and anti-oxidation .

Pharmacokinetics

It is known that the compound is produced by certain bacterial strains, suggesting that it may be metabolized and excreted by these organisms .

Result of Action

The action of this compound results in a decrease in the mycelial biomass and protein content of R. solani . Additionally, the compound’s action leads to a reduction in superoxide dismutase (SOD) activity, while peroxidase (POD) and cytochrome P450 activities are increased .

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)phenazine-1-carboxamide typically involves the condensation of 2,5-dimethylaniline with phenazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve optimizing these conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethylphenyl)phenazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)phenazine-1-carboxamide can be compared to other phenazine derivatives such as:

Properties

IUPAC Name

N-(2,5-dimethylphenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-13-10-11-14(2)19(12-13)24-21(25)15-6-5-9-18-20(15)23-17-8-4-3-7-16(17)22-18/h3-12H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFPDPBCJNFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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